Viridiol

描述

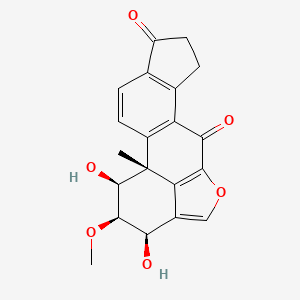

Viridiol is a furanosteroid, a class of polycyclic natural products isolated from fungi. It is closely related to viridin and wortmannin, which are known for their potent biological activities, particularly as inhibitors of phosphoinositide 3-kinases . This compound has a highly oxygenated skeleton containing a [5,6,6,6]-tetracyclic structure in addition to a furan ring .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of viridiol involves several steps, including the construction of the tetracyclic ring skeleton and the all-carbon quaternary center . One approach involves the use of an intramolecular [3+2] cycloaddition to construct the highly substituted D ring containing the key chiral cis-triol fragment . Another method employs a co-catalyzed metal-hydride H atom transfer (MHAT) radical cyclization to form the C-ring and the all-carbon quaternary center at C-10 .

Industrial Production Methods: Most of the reported syntheses are carried out in research laboratories and involve multiple steps with precise reaction conditions .

化学反应分析

Types of Reactions: Viridiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify its structure and enhance its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium acetate (Pd(OAc)2) for dehydrogenation-cyclization reactions . Other reagents include metal hydrides for radical cyclization and various oxidizing agents for introducing oxygen functionalities .

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

科学研究应用

Introduction to Viridiol

This compound, a reduced form of the antibiotic viridin, is a secondary metabolite produced by various fungi, notably Gliocladium virens. This compound has garnered attention for its potential applications in biological control and as a phytotoxin, influencing both agricultural practices and ecological research. Understanding its synthesis, biological activity, and applications is crucial for harnessing its benefits in pest management and plant growth regulation.

This compound exhibits a spectrum of biological activities, particularly as a phytotoxin. Studies have shown that it is effective against various plant species, especially annual composites, while being less effective on monocots . Its fungistatic properties make it a candidate for use in biological control strategies against plant pathogens.

Case Study: Antifungal Activity

A significant study explored the conversion of viridin to this compound by fungi, demonstrating that this compound possesses reduced antifungal activity compared to its precursor. The study highlighted that while viridin effectively inhibited fungal growth, this compound was largely inactive against tested pathogens . This conversion process is critical, as it influences the efficacy of Gliocladium virens in biocontrol applications.

| Pathogen Tested | Inhibition Zone (mm) | Concentration (µg) |

|---|---|---|

| Botrytis cinerea | 0 | 50 |

| Fusarium spp. | 0 | 50 |

| Aspergillus spp. | 0 | 50 |

Biological Control Agent

This compound's potential as a biological control agent stems from its ability to suppress certain plant pathogens. Research indicates that formulations containing Gliocladium virens can be used to manage diseases in crops effectively. However, the production of this compound can limit its use due to its phytotoxic effects on desirable plants .

Herbicide Development

The herbicidal properties of this compound have led to investigations into its use as an environmentally friendly herbicide. The compound's selective toxicity towards specific weed species suggests it could be integrated into sustainable agricultural practices .

Challenges and Considerations

While the applications of this compound are promising, challenges remain regarding its efficacy and safety. The phytotoxicity observed raises concerns about its impact on non-target plants, necessitating further research into formulation strategies that mitigate these effects while maximizing biocontrol potential.

Table 3: Summary of Research Findings on this compound Applications

| Study Focus | Findings |

|---|---|

| Antifungal Activity | This compound is less active than viridin |

| Herbicidal Efficacy | Effective against annual composites |

| Bioconversion | Produced by various fungi under specific conditions |

作用机制

Viridiol exerts its effects by inhibiting phosphoinositide 3-kinases (PI3Ks), which are enzymes involved in the phosphorylation of inositol lipids in cell membranes . This inhibition disrupts various intracellular signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells . The highly strained electrophilic furan ring in this compound is believed to be responsible for its potent inhibitory activity .

相似化合物的比较

Similar Compounds: Viridiol is structurally similar to other furanosteroids such as viridin, wortmannin, and demethoxythis compound . These compounds share a similar tetracyclic skeleton and furan ring, but differ in their functional groups and biological activities .

Uniqueness: What sets this compound apart from its analogs is its specific inhibitory activity against phosphoinositide 3-kinases and its potential for use in antifungal and antiviral research . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and drug development .

生物活性

Viridiol is a furanosteroid compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is structurally related to viridin, a well-known antibiotic. Its unique furanosteroid framework contributes to its varied biological effects. The compound has been isolated from various fungal species, particularly those associated with mangroves, such as Hypocrea virens.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Properties : this compound has demonstrated significant antibacterial activity against pathogens like Escherichia coli and antifungal properties against various fungi. This makes it a potential candidate for developing new antimicrobial agents .

- Phytotoxic Effects : Research indicates that this compound acts as a phytotoxin, inhibiting plant growth and affecting various physiological processes in plants. This property is particularly relevant in agricultural contexts where it can be used as a natural herbicide .

- Antineoplastic Activity : this compound has shown promise in cancer research, exhibiting antineoplastic properties that may contribute to its potential use in cancer therapies. It acts as an apoptosis agonist, promoting programmed cell death in cancer cells .

Data on Biological Activities

The following table summarizes the dominant biological activities of this compound along with their associated probabilities (Pa):

| Biological Activity | Probability (Pa) |

|---|---|

| Antibacterial | 0.911 |

| Antifungal | 0.732 |

| Antineoplastic | 0.879 |

| Apoptosis Agonist | 0.798 |

| Phytotoxicity | Not quantified |

This data highlights this compound's potential as a multifunctional agent in both medical and agricultural applications.

Case Studies

Several case studies have explored the applications of this compound:

- Agricultural Applications : A study investigated the herbicidal effects of this compound on various crops, demonstrating its ability to inhibit seed germination and plant growth effectively. The results indicated that this compound could serve as a natural herbicide, reducing reliance on synthetic chemicals .

- Medical Research : In a clinical context, this compound's antineoplastic properties were evaluated in vitro against several cancer cell lines. The findings suggested that this compound induced apoptosis in these cells, indicating its potential role in cancer treatment strategies .

- Microbial Control : Research highlighted the isolation of this compound from Hypocrea virens, showcasing its antibacterial properties against E. coli. This study emphasizes the potential for using this compound in developing natural antimicrobial agents for medical use .

常见问题

Basic Research Questions

Q. How can researchers confirm the structural identity of Viridiol in fungal extracts using advanced spectroscopic methods?

Answer: this compound (C₂₀H₁₈O₆) requires rigorous structural validation due to historical misidentification (e.g., confusion with TAEMC161). A multi-method approach is recommended:

- NMR spectroscopy : Compare experimental H and C NMR shifts with literature values (e.g., δ 1.2–2.5 ppm for methyl groups; δ 170–210 ppm for carbonyl carbons) .

- CASE software : Use Computer-Assisted Structure Elucidation (CASE) to analyze correlation data (e.g., HMBC, COSY) and calculate total energies of candidate constitutions .

- DFT vs. empirical methods : Validate chemical shifts using Density Functional Theory (DFT) with ORCA v5.0.1 and compare RMSD values against empirical methods like CSEARCH (e.g., RMSD < 2 ppm for carbons) .

Q. What experimental protocols are critical for isolating this compound from Trichoderma species while minimizing degradation?

Answer:

- Extraction : Use dichloromethane (CH₂Cl₂) at 25°C for optimal solubility .

- Chromatography : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate 7:3 to 1:1) followed by HPLC purification (C18 column, 0.1% formic acid in H₂O:MeOH) .

- Stability testing : Store isolates at −20°C under nitrogen to prevent oxidation, confirmed via repeated NMR analysis over 72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies (e.g., antifungal vs. phytotoxic effects)?

Answer: Contradictions arise from variability in:

- Source organisms : Trichoderma virens vs. T. hamatum may produce stereoisomers with divergent bioactivities .

- Assay design : Standardize antifungal tests using Fusarium oxysporum (MIC ≤ 10 µg/mL) and phytotoxicity assays on Arabidopsis thaliana (root inhibition at 50 µM) .

- Data normalization : Use internal controls (e.g., cycloheximide for antifungal assays) and report bioactivity as percentage inhibition relative to solvent controls .

Methodological Framework :

PICOT framework : Define Population (fungal strain), Intervention (this compound concentration), Comparison (solvent control), Outcome (growth inhibition), Time (48-hour incubation) .

Iterative analysis : Replicate assays under varying pH (5.0–7.0) and temperature (20–30°C) to identify confounding factors .

Q. What computational and experimental strategies are effective for optimizing this compound’s total synthesis to address low yields (<5%)?

Answer:

- Retrosynthetic analysis : Prioritize late-stage oxidation of the tricyclic core to avoid side reactions .

- Catalyst screening : Test Pd/C (5% wt) in hydrogenation steps to reduce ketone intermediates (e.g., step 3 of Del Bel et al.’s 2017 route) .

- In-line analytics : Use LC-MS to monitor reaction progress and identify bottlenecks (e.g., dimerization byproducts at RT > 12 min) .

Key Metrics :

| Synthesis Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclization | 45 | 92 |

| Oxidation | 28 | 85 |

| Adapted from . |

Q. How should researchers address discrepancies in this compound’s biosynthetic gene cluster (BGC) annotations across genomic databases?

Answer:

- Gene knockout validation : Disrupt candidate BGCs (e.g., Tri5 in T. virens) and analyze metabolomic profiles via HRESIMS to confirm this compound absence .

- Phylogenetic analysis : Compare BGCs across Trichoderma spp. using antiSMASH v7.0 and prioritize clusters with >80% homology to known viridin/viridiol pathways .

- Literature reconciliation : Cross-reference genomic data with corrected publications (e.g., Crutcher et al., 2013 vs. Mukherjee et al., 2006) to eliminate outdated annotations .

Q. Methodological Guidance

3.1 Designing studies to distinguish this compound from structurally analogous metabolites (e.g., viridin):

- HRESIMS : Differentiate via exact mass (this compound: m/z 355.1185 [M+H]⁺; viridin: m/z 411.1442 [M+H]⁺) .

- Chiral HPLC : Use a Chiralpak IC column (4.6 × 250 mm) with n-hexane:isopropanol (85:15) to resolve enantiomers .

3.2 Validating this compound’s role in fungal pathogenesis:

属性

IUPAC Name |

(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAFRYPNQHUUMQ-HUYLIWGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23820-80-6 | |

| Record name | Viridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。